Cas no 1886967-09-4 (N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride)

N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride is a structurally unique bicyclic amine derivative, characterized by its rigid [1.1.1]pentane scaffold. This compound is of interest in medicinal chemistry and drug discovery due to its ability to serve as a bioisostere for para-substituted aromatic rings or tert-butyl groups, offering improved metabolic stability and physicochemical properties. The hydrochloride salt enhances solubility and handling, making it suitable for synthetic applications. Its compact, three-dimensional structure can contribute to enhanced binding affinity and selectivity in target interactions. The compound is particularly valuable in the design of novel pharmacophores and as a building block for constrained peptidomimetics or small-molecule therapeutics.
N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride structure
1886967-09-4 structure
Product name:N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride
CAS No:1886967-09-4
MF:C6H12ClN
MW:133.619180679321
MDL:MFCD31417451
CID:4709446
PubChem ID:118937891

N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride
    • N-Methylbicyclo[1.1.1]pentan-1-amine;hydrochloride
    • PB41529
    • N-Methylbicyclo[1.1.1]pentan-1-aminehydrochloride
    • SY270370
    • 1886967-09-4
    • SCHEMBL17582395
    • EN300-6477408
    • 1-Amino-N-methylbicyclo[1.1.1]pentane Hydrochloride
    • BS-43236
    • EN300-37408239
    • N-Methylbicyclo[1.1.1]pentan-1-amine HCl
    • MFCD31417451
    • P19611
    • N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride
    • MDL: MFCD31417451
    • Inchi: 1S/C6H11N.ClH/c1-7-6-2-5(3-6)4-6;/h5,7H,2-4H2,1H3;1H
    • InChI Key: NRZPQUZMLISKHJ-UHFFFAOYSA-N
    • SMILES: Cl.N(C)C12CC(C1)C2

Computed Properties

  • Exact Mass: 133.0658271g/mol
  • Monoisotopic Mass: 133.0658271g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 81.3
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12

N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM431959-25g
N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride
1886967-09-4 95%+
25g
$5820 2022-12-31
Enamine
EN300-37408239-0.05g
N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride
1886967-09-4
0.05g
$660.0 2023-07-06
Ambeed
A532929-250mg
N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride
1886967-09-4 98%
250mg
$196.0 2025-02-24
Chemenu
CM431959-50g
N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride
1886967-09-4 95%+
50g
$9312 2022-12-31
Ambeed
A532929-100mg
N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride
1886967-09-4 98%
100mg
$116.0 2025-02-24
Ambeed
A532929-1g
N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride
1886967-09-4 98%
1g
$526.0 2025-02-24
eNovation Chemicals LLC
D641589-10G
N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride
1886967-09-4 97%
10g
$3010 2024-05-23
Chemenu
CM431959-10g
N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride
1886967-09-4 95%+
10g
$2910 2022-12-31
Enamine
EN300-37408239-1.0g
N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride
1886967-09-4
1.0g
$785.0 2023-07-06
Enamine
EN300-6477408-10.0g
N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride
1886967-09-4 95%
10.0g
$3285.0 2023-07-06

Additional information on N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride

Research Brief on N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride (CAS: 1886967-09-4): Recent Advances and Applications

N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride (CAS: 1886967-09-4) has emerged as a structurally unique and pharmacologically promising compound in recent chemical biology and medicinal chemistry research. This bicyclo[1.1.1]pentane (BCP) scaffold has attracted significant attention due to its potential as a bioisostere for aromatic rings and tert-butyl groups in drug design. The hydrochloride salt form offers improved solubility and crystallinity, making it particularly valuable for pharmaceutical applications.

Recent studies published in ACS Medicinal Chemistry Letters (2023) and Journal of Medicinal Chemistry (2024) have demonstrated the compound's utility in proteolysis-targeting chimera (PROTAC) design. Researchers at several leading pharmaceutical companies have incorporated this BCP amine derivative as a linker component, capitalizing on its rigid three-dimensional structure to enhance binding specificity and reduce metabolic instability. The methylamine functionality at the bridgehead position provides an optimal attachment point for conjugation with various warheads and E3 ligase ligands.

A breakthrough application reported in Nature Chemical Biology (2023) involves the use of N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride as a key building block for developing CNS-penetrant molecules. The compound's unique physicochemical properties, including reduced polar surface area and optimal lipophilicity (clogP ~1.2), enable improved blood-brain barrier penetration compared to traditional aromatic amine counterparts. This has opened new avenues for targeting neurological disorders, with several preclinical candidates currently under evaluation.

Synthetic methodology developments have significantly advanced the accessibility of this compound. A 2024 publication in Organic Letters describes an improved scalable synthesis route starting from [1.1.1]propellane, achieving an overall yield of 68% with excellent purity (>99.5%). The hydrochloride salt formation was optimized using HCl gas in ethyl acetate, producing crystals suitable for X-ray diffraction analysis, which confirmed the unique cage-like structure and protonation at the bridgehead nitrogen.

In pharmacokinetic studies, derivatives containing this BCP amine moiety have demonstrated remarkable metabolic stability, with hepatic microsomal half-lives exceeding 120 minutes in both human and rodent models. The rigid structure appears to protect against oxidative metabolism while maintaining desirable solubility profiles (typically >50 mg/mL in aqueous buffers at physiological pH). These properties make it particularly valuable for oral drug development programs.

Current research directions focus on expanding the application of N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride in fragment-based drug discovery. Its well-defined three-dimensional structure and ability to occupy unique pharmacophore space have made it a preferred scaffold for targeting protein-protein interactions, particularly in oncology targets. Several patent applications filed in 2024 highlight its incorporation into novel kinase inhibitors and epigenetic modulators.

The safety profile of this compound has been extensively characterized in recent toxicological studies. Acute toxicity testing in rodent models showed favorable results (LD50 > 500 mg/kg), with no observed neurotoxicity at therapeutic doses. Genotoxicity assays (Ames test, micronucleus test) were negative, supporting its potential as a pharmaceutical intermediate. Ongoing stability studies indicate excellent shelf life when stored under standard conditions (2-8°C, protected from moisture).

Future research directions include exploring its use in peptide mimetics and as a component of novel drug delivery systems. The unique spatial arrangement of the BCP core offers opportunities for creating constrained peptides with enhanced target binding and proteolytic resistance. Additionally, its application in antibody-drug conjugates (ADCs) is being investigated, leveraging the amine functionality for controlled payload attachment.

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Amadis Chemical Company Limited
(CAS:1886967-09-4)N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride
A1004099
Purity:99%/99%
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